molecular formula C7H9ClN2 B1591766 2-Chloro-5-isopropylpyrimidine CAS No. 596114-50-0

2-Chloro-5-isopropylpyrimidine

Cat. No. B1591766
Key on ui cas rn: 596114-50-0
M. Wt: 156.61 g/mol
InChI Key: QFLAUXDLHKYUIA-UHFFFAOYSA-N
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Patent
US07319104B2

Procedure details

A mixture of 5-isopropylpyrimidin-2(1H)-one (2.1 g, 15.2 mmol), POCl3 (15 ml), and N,N-dimethylaniline (5 drops) was heated at reflux under a nitrogen atmosphere for 2 h. Upon cooling, the majority of the POCl3 was removed under reduced pressure. The residue was poured into ice water and extracted with chloroform (3×20 ml). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated to provide 2-chloro-5-isopropylpyrimidine as a light brown oil, which was used without further purification.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[N:6][C:7](=O)[NH:8][CH:9]=1)([CH3:3])[CH3:2].O=P(Cl)(Cl)[Cl:13]>CN(C)C1C=CC=CC=1>[Cl:13][C:7]1[N:6]=[CH:5][C:4]([CH:1]([CH3:3])[CH3:2])=[CH:9][N:8]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)(C)C=1C=NC(NC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atmosphere for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
the majority of the POCl3 was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into ice water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (3×20 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=N1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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